N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
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Overview
Description
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a hydroxyethyl group, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a reaction between 2-bromopyridine and ethylene glycol under basic conditions.
Hydroxyethylation: The pyridine derivative is then subjected to hydroxyethylation using ethylene oxide in the presence of a catalyst such as potassium hydroxide.
Isonicotinamide Formation: The final step involves the reaction of the hydroxyethylated pyridine derivative with isonicotinoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)pyridine-2-carboxamide
- N-(2-methoxyethyl)pyridine-2-carboxamide
- N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide
Uniqueness
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-hydroxy-2-pyridin-2-ylethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-8-9-23-15-10-12(5-7-18-15)16(21)19-11-14(20)13-4-2-3-6-17-13/h2-7,10,14,20H,8-9,11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSVQVRNCUVHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC(C2=CC=CC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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